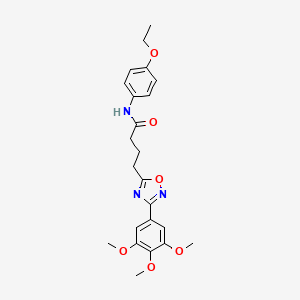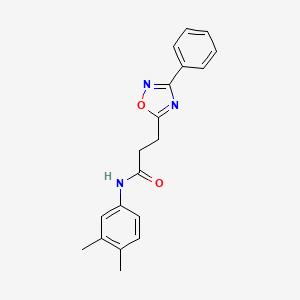
N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB is a synthetic compound that belongs to the class of oxadiazoles and is widely used in biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development and progression of cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation and cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory and antioxidant properties. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of cancer, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in scientific research. This compound has also been found to possess significant anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for various applications in biochemistry, pharmacology, and medicinal chemistry.
However, there are also limitations associated with the use of this compound in lab experiments. The compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood. Further research is needed to fully understand the potential risks and benefits associated with the use of this compound in scientific research.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential application is in the development of new cancer therapies. This compound has been shown to possess significant anticancer properties, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Another potential application is in the development of new anti-inflammatory and antioxidant therapies. This compound has been found to possess significant anti-inflammatory and antioxidant properties, and further research is needed to fully understand its potential applications in these areas.
Overall, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its potential risks and benefits and to explore its potential applications in biochemistry, pharmacology, and medicinal chemistry.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-ethoxybenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in the presence of a base. The resulting product is then reacted with 4-aminobutanoic acid in the presence of a coupling agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of cancer, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-5-31-17-11-9-16(10-12-17)24-20(27)7-6-8-21-25-23(26-32-21)15-13-18(28-2)22(30-4)19(14-15)29-3/h9-14H,5-8H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUQCZAYINRPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)
![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)






![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7699255.png)

